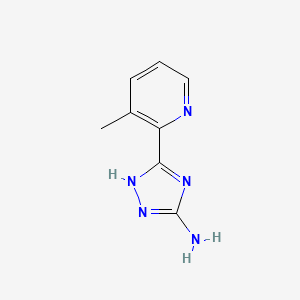
Methyl 3-amino-6-fluoroquinoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-amino-6-fluoroquinoline-2-carboxylate is a quinoline derivative with significant potential in various scientific fields Quinoline compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-amino-6-fluoroquinoline-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with fluorinated carboxylic acids under acidic conditions. The reaction is often catalyzed by transition metals or conducted under microwave irradiation to improve yields and reduce reaction times .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale methods. Large-scale synthesis often employs continuous flow reactors and green chemistry principles to minimize waste and improve efficiency. The use of recyclable catalysts and solvent-free conditions are also explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-amino-6-fluoroquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to alcohols or aldehydes.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Nitroquinoline derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Amino or thioquinoline derivatives.
Applications De Recherche Scientifique
Methyl 3-amino-6-fluoroquinoline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or a fluorescent probe.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of methyl 3-amino-6-fluoroquinoline-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The fluoro group enhances its ability to penetrate cell membranes, increasing its efficacy. The compound’s structure allows it to interact with DNA, potentially leading to its use as an anticancer agent .
Comparaison Avec Des Composés Similaires
- Methyl 3-aminoquinoline-2-carboxylate
- Methyl 6-fluoroquinoline-2-carboxylate
- Methyl 3-amino-4-fluoroquinoline-2-carboxylate
Comparison: Methyl 3-amino-6-fluoroquinoline-2-carboxylate is unique due to the presence of both amino and fluoro groups at specific positions on the quinoline ring.
Propriétés
Formule moléculaire |
C11H9FN2O2 |
|---|---|
Poids moléculaire |
220.20 g/mol |
Nom IUPAC |
methyl 3-amino-6-fluoroquinoline-2-carboxylate |
InChI |
InChI=1S/C11H9FN2O2/c1-16-11(15)10-8(13)5-6-4-7(12)2-3-9(6)14-10/h2-5H,13H2,1H3 |
Clé InChI |
MLBCYMGAJMKRCW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=C2C=C(C=CC2=N1)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[3-(Benzyloxy)phenyl]thiazole-4-carboxylic Acid](/img/structure/B13678602.png)


![3,5-Dibromo-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13678619.png)



![2-(3-Chlorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13678651.png)


![benzyl 2-[[(2S)-2-[[(2R)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-3-phenyl-propanoyl]amino]-4-methyl-pentanoyl]amino]acetate](/img/structure/B13678664.png)

